2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-chloro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a brominated ketone derivative of acetophenone, characterized by the presence of both bromine and chlorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-chloro-4-methylphenyl)ethanone can be synthesized through the bromination of 1-(3-chloro-4-methylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the alpha position of the ketone .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(3-chloro-4-methylphenyl)ethanone may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for precise control over reaction parameters and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(3-chloro-4-methylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-chloro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-methylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in studies to understand the effects of halogenated ketones on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-chloro-4-methylphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
- 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(3-chloro-4-methylphenyl)ethanone is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for targeted synthetic applications and research studies .
Properties
CAS No. |
87427-59-6 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
HLDCKLUHLITEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)Cl |
Origin of Product |
United States |
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